

Technical Guide: Physicochemical Properties of N-(5-Bromopyrimidin-2-yl)acetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(5-Bromopyrimidin-2-yl)acetamide*

Cat. No.: B112143

[Get Quote](#)

CAS Number: 180530-15-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Bromopyrimidin-2-yl)acetamide is a halogenated pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The presence of a bromine atom and an acetamide group on the pyrimidine ring offers versatile handles for further chemical modification, making it a valuable building block in medicinal chemistry and synthetic organic chemistry. Understanding the fundamental physicochemical properties of this compound is crucial for its effective use in research and development, influencing factors such as reaction kinetics, solubility, formulation, and potential biological interactions.

This technical guide provides a consolidated overview of the known physicochemical properties of **N-(5-Bromopyrimidin-2-yl)acetamide**, outlines general experimental protocols for its characterization, and presents a logical workflow for its analysis.

Physicochemical Properties

The following table summarizes the key physicochemical and identifying properties for **N-(5-Bromopyrimidin-2-yl)acetamide**. Currently, extensive experimental data such as melting

point, boiling point, and pKa are not widely reported in publicly available literature.

Property	Value	Source
CAS Number	180530-15-8	[1] [2] [3]
Molecular Formula	C ₆ H ₆ BrN ₃ O	[1] [2] [4]
Molecular Weight	216.04 g/mol	[2]
Synonyms	N-(5-bromo-2-pyrimidinyl)acetamide	[1]
Physical Form	Solid	[1]
Purity	≥98%	[4]
InChI Key	LKFUSWVVQGECDI-UHFFFAOYSA-N	[4]
SMILES	CC(NC1=NC=C(Br)C=N1)	[2]
Storage	Sealed in dry, room temperature	[2]

Experimental Protocols

While specific, detailed experimental protocols for the characterization of **N-(5-Bromopyrimidin-2-yl)acetamide** are not extensively documented, standard methodologies for analogous small molecules are applicable. The following sections describe generalized protocols relevant to this compound.

Synthesis and Purification

The synthesis of N-acylaminopyrimidines typically involves the N-acylation of the corresponding aminopyrimidine. For **N-(5-Bromopyrimidin-2-yl)acetamide**, a plausible route is the reaction of 2-amino-5-bromopyrimidine with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base.

General Protocol for N-acylation:

- Reaction Setup: Dissolve 2-amino-5-bromopyrimidine in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
- Addition of Reagents: Add a base (e.g., triethylamine, pyridine) to the solution. Slowly add the acetylating agent (e.g., acetic anhydride) to the mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
- Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction with water or a mild aqueous base. Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
- Purification: Purify the crude product using standard techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel to yield the pure **N-(5-Bromopyrimidin-2-yl)acetamide**.^[5]

Structural and Purity Characterization

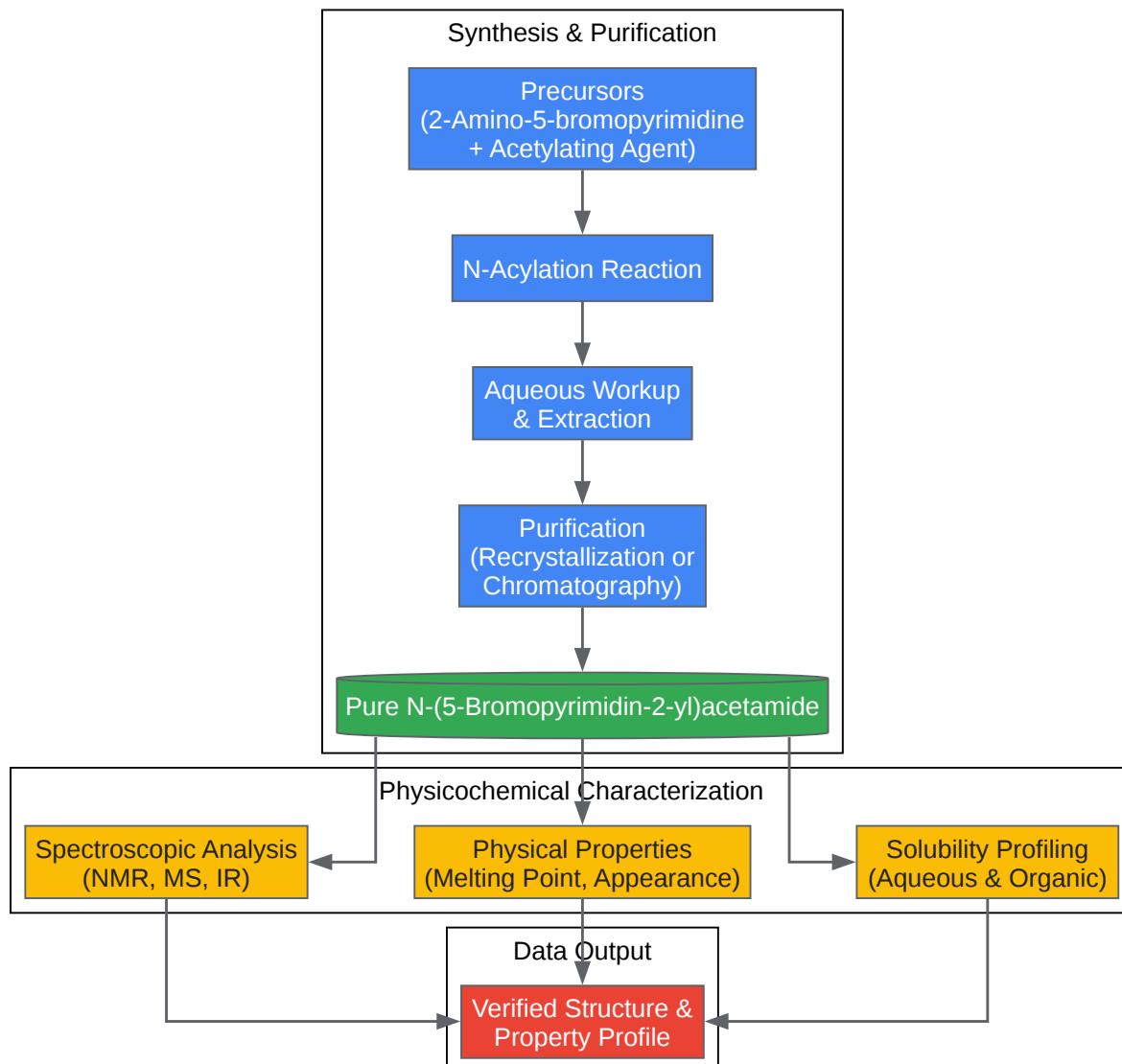
The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.^[5]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
- Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition, often through high-resolution mass spectrometry (HRMS). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide C=O and N-H stretching vibrations.

Melting Point Determination

- Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube.
- Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a slow, controlled rate.
- Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point. For a related compound, colorless blocks were grown from a dichloromethane solution by slow evaporation for analysis.[\[6\]](#)

Solubility Assessment


A systematic approach is required to determine the solubility profile, which is critical for applications in biological assays.[\[7\]](#)

Protocol: pH-Dependent Aqueous Solubility

- Buffer Preparation: Prepare a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 4.0 to 8.0).[\[7\]](#)
- Sample Preparation: Add an excess amount of **N-(5-Bromopyrimidin-2-yl)acetamide** to a fixed volume of each buffer in separate vials.
- Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[7\]](#)
- Separation: Separate the undissolved solid from the solution by centrifugation or filtration (e.g., using a 0.22 µm filter).[\[7\]](#)
- Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Analysis: Plot the determined solubility against the pH of the buffer to identify solubility trends.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like **N-(5-Bromopyrimidin-2-yl)acetamide**.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and physicochemical characterization.

Conclusion

N-(5-Bromopyrimidin-2-yl)acetamide (CAS 180530-15-8) is a chemical intermediate with clear potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical properties are sparse in the current literature, this guide provides the foundational information available from chemical suppliers and outlines the standard, validated experimental protocols necessary for its thorough characterization. The provided workflows and methodologies offer a practical framework for researchers to generate the detailed data required for advancing its application in drug discovery and other scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(5-Bromopyrimidin-2-yl)acetamide | 180530-15-8 [sigmaaldrich.com]
- 2. 180530-15-8|N-(5-Bromopyrimidin-2-yl)acetamide|BLD Pharm [bldpharm.com]
- 3. eMolecules N-(5-Bromopyrimidin-2-yl)acetamide | 180530-15-8 | MFCD12546524 | Fisher Scientific [fishersci.com]
- 4. N-(5-Bromopyrimidin-2-yl)acetamide | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of N-(5-Bromopyrimidin-2-yl)acetamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112143#n-5-bromopyrimidin-2-yl-acetamide-cas-180530-15-8-physicochemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com